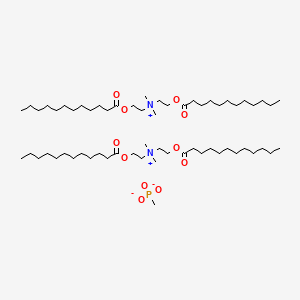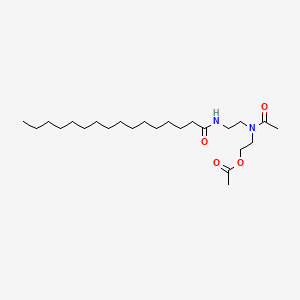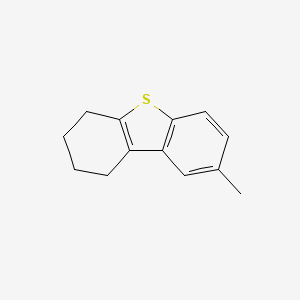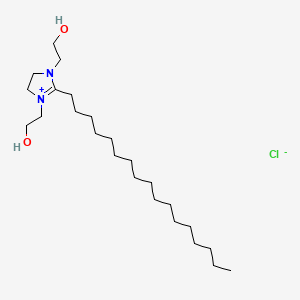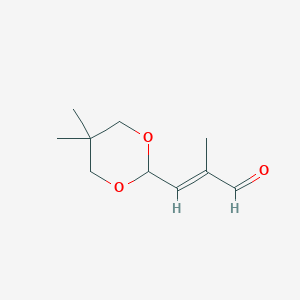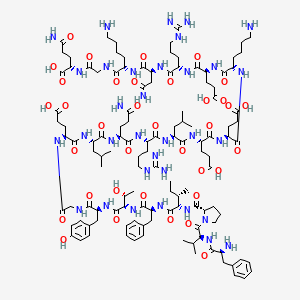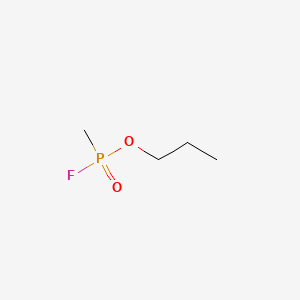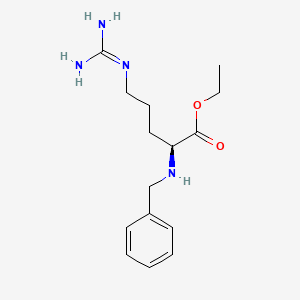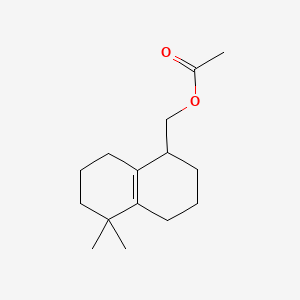
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with methyl and acetate groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of a naphthalene derivative followed by acetylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate can be compared with other similar compounds such as:
Octahydro-1-naphthyl acetate: Similar structure but lacks the methyl substitution.
Hexahydro-1-naphthyl acetate: Partially hydrogenated naphthalene ring.
Decahydro-2-naphthyl acetate: Fully hydrogenated with different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
93919-51-8 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-4-8-14-13(12)7-5-9-15(14,2)3/h12H,4-10H2,1-3H3 |
InChI-Schlüssel |
SPHWOTDTYVMNCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CCCC2=C1CCCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


